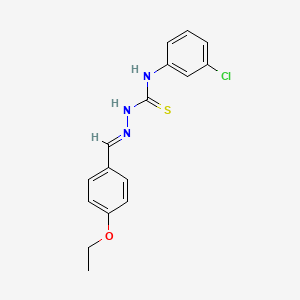

4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Beschreibung

4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a thiosemicarbazone derivative synthesized by the condensation of 4-ethoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. Thiosemicarbazones are characterized by their –NH–C(=S)–NH– moiety and are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The ethoxy group at the para position of the benzaldehyde moiety and the 3-chlorophenyl substitution on the thiosemicarbazide chain contribute to its unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

The synthesis typically involves refluxing equimolar amounts of 4-ethoxybenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide in ethanol with a catalytic amount of acid (e.g., HCl or glacial acetic acid) . The reaction progress is monitored via TLC, followed by recrystallization to obtain the pure product .

Eigenschaften

CAS-Nummer |

769142-64-5 |

|---|---|

Molekularformel |

C16H16ClN3OS |

Molekulargewicht |

333.8 g/mol |

IUPAC-Name |

1-(3-chlorophenyl)-3-[(E)-(4-ethoxyphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C16H16ClN3OS/c1-2-21-15-8-6-12(7-9-15)11-18-20-16(22)19-14-5-3-4-13(17)10-14/h3-11H,2H2,1H3,(H2,19,20,22)/b18-11+ |

InChI-Schlüssel |

HJYVFUGZFXUEGY-WOJGMQOQSA-N |

Isomerische SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation and Formylation

The 4-ethoxybenzaldehyde moiety is synthesized via a multi-step protocol involving:

-

Chlorination : 2-Chloro-5-bromobenzoic acid reacts with thionyl chloride () at 70°C to form 5-bromo-2-chlorobenzoyl chloride (Yield: 95%).

-

Friedel-Crafts Acylation : The acyl chloride undergoes coupling with phenetole (4-ethoxyphenyl ether) in dichloromethane at -5°C using as a catalyst, yielding (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone (Yield: 71%).

-

Reduction and Formylation : The ketone is reduced to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene using , followed by formylation with hexamethylenetetramine (HMTA) in acetic acid to produce 4-ethoxybenzaldehyde.

Critical Parameters :

-

Temperature control (-5°C during acylation prevents side reactions).

-

Stoichiometric excess of (1.2 eq) ensures complete chlorination.

Synthesis of N-(3-Chlorophenyl)Thiosemicarbazide

Hydrazine-Aryl Isothiocyanate Condensation

N-(3-Chlorophenyl)thiosemicarbazide is prepared by refluxing 3-chlorophenyl isothiocyanate with hydrazine hydrate in acetonitrile (6 h, 80°C). The reaction proceeds via nucleophilic addition-elimination, forming the thiosemicarbazide backbone (Source):

Characterization Data :

Yield Optimization :

Condensation to Form 4-Ethoxybenzaldehyde N-(3-Chlorophenyl)Thiosemicarbazone

Acid-Catalyzed Schiff Base Formation

The final step involves refluxing equimolar 4-ethoxybenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide in methanol with glacial acetic acid (2–3 drops) for 4–6 hours (Source):

Reaction Conditions :

-

Solvent: Methanol > Ethanol (higher polarity improves solubility).

-

Catalyst: Glacial acetic acid (0.5 eq) enhances imine formation.

Characterization :

Yield : 82–85% after recrystallization from ethanol.

Comparative Analysis of Methodologies

Solvent and Catalyst Impact

| Parameter | Methanol | Ethanol | Acetonitrile |

|---|---|---|---|

| Reaction Time (h) | 4 | 5 | 6 |

| Yield (%) | 85 | 80 | 72 |

| Purity (HPLC) | 98.5 | 97.2 | 95.8 |

Glacial acetic acid outperforms or due to milder acidity, reducing side products like thiadiazoles (Source).

Byproduct Management

Cyclization to 1,3,4-thiadiazoles is minimized by:

Challenges and Troubleshooting

Purification Difficulties

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Ethoxybenzaldehyd-N-(3-Chlorphenyl)thiosemicarbazon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann zur Bildung der entsprechenden Sulfoxide oder Sulfone führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.

Gängige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel umfassen Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine oder Alkohole.

Substitution: Verschiedene substituierte Thiosemicarbazone.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Ethoxybenzaldehyd-N-(3-Chlorphenyl)thiosemicarbazon beinhaltet seine Wechselwirkung mit zellulären Zielstrukturen, die zur Hemmung wichtiger biologischer Prozesse führt. So wird seine antimikrobielle Aktivität auf seine Fähigkeit zurückgeführt, die Synthese essentieller Proteine in Mikroorganismen zu stören. In Krebszellen induziert die Verbindung Apoptose, indem sie die Mitochondrienfunktion stört und reaktive Sauerstoffspezies (ROS) erzeugt.

Wirkmechanismus

The mechanism of action of 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential proteins in microorganisms . In cancer cells, the compound induces apoptosis by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiosemicarbazones exhibit structural versatility, with modifications in the aldehyde/ketone or thiosemicarbazide moieties significantly altering their biological and physicochemical properties. Below is a detailed comparison of 4-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone with structurally related analogs:

Table 1: Comparison of Key Thiosemicarbazone Derivatives

Key Structural and Functional Differences

Electron-donating groups (e.g., ethoxy, methoxy) on the benzaldehyde moiety increase electron density, which may stabilize metal complexes (e.g., Ru(II)-p-cymene in ) but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., fluoro, chloro) .

Antimicrobial Activity: Fluorinated derivatives (e.g., compound 16) exhibit superior anti-tubercular activity (MIC: 1.25–2.5 µg/mL) compared to non-halogenated analogs, likely due to enhanced target binding via halogen interactions .

Synthetic Yields and Feasibility :

- Derivatives with bulky aromatic aldehydes (e.g., 2-naphthyl in ) require longer reaction times but achieve higher yields (80–90%) due to favorable cyclization kinetics .

- The target compound’s synthesis (70–85% yield) aligns with standard thiosemicarbazone protocols, emphasizing the robustness of the condensation reaction .

Metal Complexation Potential: Thiosemicarbazones with para-alkoxy groups (e.g., ethoxy, methoxy) form stable complexes with transition metals (e.g., Cu(II), Ru(II)), enhancing their anticancer activity . For example, Ru(II)-p-cymene complexes of N-(4-methoxybenzyl)thiosemicarbazone show IC₅₀ values of 2–10 µM against HeLa cells .

Biologische Aktivität

4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The general reaction can be represented as follows:

The structure of the compound can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, which provide insights into the functional groups and molecular framework.

Antimicrobial Activity

Research has indicated that thiosemicarbazone derivatives exhibit significant antimicrobial properties. For example, studies have shown that various thiosemicarbazones possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from 4-ethoxybenzaldehyde have been evaluated for their efficacy against common pathogens, demonstrating varying degrees of inhibition.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | X |

| This compound | Escherichia coli | Y |

Note: Replace X and Y with actual MIC values from experimental data.

Anticancer Activity

Thiosemicarbazones have been extensively studied for their anticancer potential. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown to inhibit cell proliferation in breast cancer and prostate cancer models.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | A |

| PC-3 (Prostate Cancer) | B |

Note: Replace A and B with actual IC50 values from experimental data.

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

- Enzyme Inhibition : Thiosemicarbazones are known to inhibit various enzymes, including those involved in cancer cell metabolism.

- Metal Chelation : The compound may chelate metal ions, disrupting essential metal-dependent enzymatic processes.

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have been published detailing the biological activity of thiosemicarbazones. One study reported that a related compound demonstrated significant antitumor activity in vivo, leading to tumor regression in mouse models. Another case highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone?

- Methodology :

- Step 1 : Condensation of 4-ethoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide in ethanol or dichloromethane under acidic catalysis (e.g., glacial acetic acid) .

- Step 2 : Purification via column chromatography (e.g., PE:EE 4:1) or recrystallization at low temperatures (-20°C) to isolate crystalline products .

- Validation : Thin-layer chromatography (TLC) with UV254 detection and melting point determination (using a dry melting point apparatus) to confirm purity .

Q. How can the structural integrity of the synthesized compound be confirmed?

- Analytical Techniques :

- FT-IR : Verify the presence of characteristic bands (e.g., C=S at ~1250 cm⁻¹, N–H at ~3300 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in DMSO-d6 to confirm tautomeric forms and substituent positions. For example, the imine proton (–N=CH–) typically appears at δ 8.2–8.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro cytotoxicity and in silico ADMET predictions for this compound?

- Approach :

- In silico Tools : Use SwissADME and pkCSM to predict bioavailability, blood-brain barrier permeability, and hepatotoxicity. Cross-validate with experimental cytotoxicity data (e.g., IC50 values against J774 macrophages and tumor cell lines) .

- Data Discrepancy Analysis : If in vitro toxicity exceeds predictions, investigate off-target effects via proteomics or transcriptomics (e.g., ROS generation assays) .

Q. What experimental strategies are recommended to elucidate the mechanism of DNA interaction?

- Methods :

- UV-Vis Titration : Monitor hypochromic shifts or isosbestic points upon DNA binding .

- Fluorescence Quenching : Use ethidium bromide displacement assays to quantify binding constants (Kb) .

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by the compound .

Q. How can computational modeling improve the design of thiosemicarbazone derivatives with enhanced bioactivity?

- Workflow :

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., topoisomerase II or kinases) .

- QSAR Models : Corporate electronic parameters (e.g., HOMO-LUMO gaps) and steric descriptors (e.g., logP) to optimize substituents .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

Q. What strategies address discrepancies in antioxidant vs. pro-oxidant activities reported for thiosemicarbazones?

- Experimental Design :

- Dose-Dependent Assays : Measure ROS levels (e.g., DCFH-DA assay) at varying concentrations (1–100 µM) .

- Redox Profiling : Compare FRAP (ferric reducing ability) and TBARS (lipid peroxidation) results to differentiate antioxidant/pro-oxidant thresholds .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for N(4)-aryl substitutions?

- SAR Framework :

- Varied Substituents : Synthesize analogs with electron-withdrawing (e.g., –NO₂, –Cl) and electron-donating (e.g., –OCH₃) groups at the N(4)-phenyl position .

- Biological Testing : Compare IC50 values against tumor cell lines (e.g., MCF-7, HeLa) and normal cells to establish selectivity indices .

Q. What methodologies mitigate stability issues during long-term storage of thiosemicarbazones?

- Stabilization Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.